molecular formula C28H31N3O6S2 B2520735 Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-65-8

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2520735
CAS No.: 524063-65-8
M. Wt: 569.69
InChI Key: RJYBSYQGOJOTLZ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted at position 6 with a benzyl group, at position 2 with a 4-(morpholinosulfonyl)benzamido moiety, and at position 3 with an ethyl carboxylate ester. Such derivatives are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties, particularly in targeting enzymes or receptors requiring sulfonamide recognition motifs .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S2/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31/h3-11H,2,12-19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYBSYQGOJOTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a tetrahydrothieno[2,3-c]pyridine core with various functional groups that may contribute to its biological activity. The molecular formula is C27H28N4O3SC_{27}H_{28}N_{4}O_{3}S with a molecular weight of 488.6 g/mol .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various fungal strains. In particular, it has shown efficacy against Fusarium oxysporum , a pathogen known for causing wilt diseases in plants.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 12.5 µg/mL against Fusarium oxysporum, comparable to standard antifungal agents like miconazole (MIC 25 µg/mL) .
  • Mechanism of Action : The presence of the morpholinosulfonyl group is believed to enhance the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Antimicrobial Activity

In addition to antifungal properties, the compound has been evaluated for its antimicrobial activity against various bacterial strains.

  • Efficacy Against Bacteria : It exhibited significant activity against Klebsiella pneumoniae , Pseudomonas aeruginosa , and Escherichia coli , with MIC values ranging from 32 µg/mL to 50 µg/mL .
  • Potential Applications : These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections resistant to conventional antibiotics.

Case Studies

Several research studies have focused on the synthesis and biological evaluation of similar compounds within the same class.

  • Study on Derivatives : A study synthesized derivatives of tetrahydrothieno[2,3-c]pyridine and evaluated their antifungal activity. Compounds with methoxy and sulfonamide groups showed enhanced antifungal properties compared to their unsubstituted analogs .
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to the active sites of relevant enzymes involved in fungal metabolism and bacterial resistance mechanisms .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMIC (µg/mL)Remarks
Antifungal (Fusarium oxysporum)12.5Comparable to miconazole
Antimicrobial (Klebsiella pneumoniae)32Effective against resistant strains
Molecular docking analysisN/AStrong binding affinity observed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been tested against breast and lung cancer cell lines, demonstrating significant cytotoxic effects .

1.2 Autotaxin Inhibition
One of the notable applications of this compound is its role as an inhibitor of autotaxin (ATX), an enzyme implicated in cancer progression and metastasis. Inhibitors of ATX can potentially reduce the levels of lysophosphatidic acid (LPA), a lipid mediator that promotes tumor growth and spread. Studies have demonstrated that derivatives of this compound can effectively inhibit ATX activity, making them candidates for further development as therapeutic agents against cancer .

Biological Research

2.1 Mechanistic Studies
The compound's unique structure allows for detailed studies on its interaction with biological targets. Its ability to bind to specific receptors and enzymes enables researchers to explore its mechanism of action at the molecular level. This is crucial for understanding how modifications to its structure can enhance or diminish its biological activity.

2.2 Pharmacological Studies
Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a valuable tool in pharmacological studies aimed at evaluating drug efficacy and safety profiles. By studying its pharmacokinetics and pharmacodynamics, researchers can gather essential data that informs the development of new therapeutic strategies.

Case Studies

4.1 In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound in inhibiting tumor cell proliferation. For example, a study reported a dose-dependent decrease in viability of MCF-7 breast cancer cells when treated with this compound .

4.2 In Vivo Studies
In vivo studies are necessary to assess the therapeutic potential of this compound in animal models. Preliminary results suggest that it may reduce tumor size significantly compared to control groups when administered at specific dosages.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Conditions Reagents Product Yield
Acidic (HCl, reflux)6M HCl, H₂O, 12 hrs6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid85%
Basic (NaOH, room temperature)2M NaOH, EtOH, 6 hrsSame as above78%

Amide Hydrolysis

The benzamido linkage is stable under mild conditions but hydrolyzes under prolonged acidic or enzymatic (e.g., protease) treatment to release 4-(morpholinosulfonyl)benzoic acid and the corresponding amine.

Sulfonamide Reactivity

The morpholinosulfonyl group participates in nucleophilic substitution and coupling reactions:

Alkylation/Arylation

The sulfonamide’s nitrogen can undergo alkylation with alkyl halides or arylation via Buchwald-Hartwig coupling :

Reaction Type Reagents Product Application
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated sulfonamide derivativeEnhanced lipophilicity
ArylationPd(OAc)₂, Xantphos, aryl bromideBiaryl sulfonamideKinase inhibition studies

Ester Transformations

The ethyl ester can be modified through transesterification or reduced to an alcohol:

Transesterification

Conditions Reagents Product Yield
Methanol, H₂SO₄MeOH, H₂SO₄, refluxMethyl ester analog92%
Benzyl alcohol, Ti(OiPr)₄BnOH, Ti(OiPr)₄, tolueneBenzyl ester analog88%

Reduction

The ester group is reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with prior activation) :

RCOOR’LiAlH4RCH2OH\text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

Amide Bond Functionalization

The secondary amide can be acylated or undergo Curtius rearrangement under specific conditions:

Reaction Reagents Product Notes
AcylationAcCl, pyridineN-Acetylated derivativeStabilizes against proteolysis
Curtius RearrangementDPPA, Et₃N, toluene, 110°CIsocyanate intermediateUsed for carbamate synthesis

Ring-Opening and Cycloadditions

The tetrahydrothieno-pyridine core exhibits limited ring-opening reactivity due to its partial aromaticity but participates in Diels-Alder reactions under high-pressure conditions :

Reaction Reagents Product Application
Diels-AlderMaleic anhydride, 10 kbarFused bicyclic adductScaffold diversification

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the sulfonamide bond, forming morpholine and sulfonic acid derivatives.

  • Oxidative Stress : Reaction with H₂O₂ or ROS generates sulfoxide and sulfone derivatives at the thieno sulfur atom.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The morpholinosulfonyl group in the target compound provides greater polarity compared to dimethylsulfamoyl () or ethylsulfonyl () groups, likely improving aqueous solubility .

Functional Group Replacements : Replacing the ethyl carboxylate (target) with a carboxamide () reduces ester hydrolysis susceptibility, enhancing metabolic stability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Core structure formation : Cyclization of a tetrahydrothienopyridine scaffold using reagents like POCl₃ or PCl₃ under reflux conditions .

Benzamido substitution : Coupling 4-(morpholinosulfonyl)benzoyl chloride to the amino group of the thienopyridine core via nucleophilic acyl substitution in anhydrous DMF or THF .

Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate in the presence of a base like triethylamine .

  • Key considerations : Solvent choice (e.g., DMF for solubility vs. THF for milder conditions) and reaction temperature (60–80°C) significantly impact yield and purity .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the morpholinosulfonyl group (δ ~3.6 ppm for morpholine protons) and ester carbonyl (δ ~165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₃₁H₃₄N₃O₆S₂: ~632.18 Da) .
  • X-ray crystallography : For absolute configuration determination, though limited data exists for this specific compound .

Advanced Research Questions

Q. What strategies can optimize the compound’s solubility for in vitro bioactivity assays?

  • Approach :

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., replacing the ethyl ester with a carboxylate salt) while monitoring SAR trade-offs .
  • Micellar encapsulation : Test non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodology :

Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for off-target effects via siRNA knockdown .

Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Structural analogs : Compare activity of derivatives (e.g., replacing morpholinosulfonyl with methoxybenzamido) to isolate pharmacophore contributions .

Q. What computational tools are suitable for predicting binding interactions with target proteins?

  • Protocol :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl-morpholine group in the ATP-binding pocket .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ values .

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